molecular formula C16H12Cl3NO B6081053 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide

2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide

Cat. No.: B6081053
M. Wt: 340.6 g/mol
InChI Key: FBMUVXLVZVSVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide is a synthetic compound known for its applications in various fields, particularly as a fungicide. It is commonly referred to as carpropamid and is used primarily in agriculture to protect crops from fungal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide typically involves the reaction of substituted cyclopropane derivatives with chlorinated aromatic amines. One common method involves the acylation of amines using benzotriazole chemistry in water, which is an environmentally friendly approach . The reaction conditions often include room temperature or microwave irradiation to achieve high yields and mild conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a model compound in studies of cyclopropane derivatives and their reactivity.

    Biology: It is studied for its effects on fungal pathogens and its potential as a fungicide.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal properties.

    Industry: It is used in the development of agricultural chemicals and pesticides.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide involves the inhibition of melanin biosynthesis in fungal pathogens. This inhibition disrupts the fungal cell wall, leading to the death of the pathogen. The compound targets specific enzymes involved in melanin production, such as scytalone dehydratase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide is unique due to its specific inhibition of melanin biosynthesis, making it particularly effective against fungal pathogens in agricultural settings. Its stability and low toxicity to mammals also make it a preferred choice for use in crop protection .

Properties

IUPAC Name

2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO/c17-12-6-8-13(9-7-12)20-14(21)15(10-16(15,18)19)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMUVXLVZVSVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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